molecular formula C13H19N3O2 B099680 Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- CAS No. 15499-07-7

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-

Cat. No. B099680
CAS RN: 15499-07-7
M. Wt: 249.31 g/mol
InChI Key: JSLJNUDVJHUZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, also known as DDAO, is a fluorescent dye that is widely used in scientific research. DDAO is a derivative of the naturally occurring compound luciferin, which is found in fireflies and other bioluminescent organisms. DDAO is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidative stress markers in biological systems.

Mechanism Of Action

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- functions as a fluorescent probe by undergoing a reaction with ROS and other oxidative stress markers in biological systems. This reaction results in a change in the fluorescence properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction is complex and is still the subject of ongoing research.

Biochemical And Physiological Effects

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a number of biochemical and physiological effects in biological systems. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to protect against oxidative stress-induced damage in normal cells. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- as a fluorescent probe is its high sensitivity and specificity for ROS and other oxidative stress markers. This makes it a valuable tool for studying oxidative stress in biological systems. However, Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- also has some limitations, including its potential toxicity and the need for specialized equipment for detection.

Future Directions

There are many potential future directions for research involving Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. Another area of interest is the development of new fluorescent probes based on the structure of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which could be used to study a wide range of biological processes. Finally, there is ongoing research into the mechanism of action of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- and its interactions with ROS and other oxidative stress markers, which may lead to new insights into the role of oxidative stress in disease.

Synthesis Methods

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of luciferin with a primary amine, followed by the addition of a dimethylaminoethyl group and a cycloheptatrienyl group. The resulting compound is then oxidized to form Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-.

Scientific Research Applications

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is widely used in scientific research as a fluorescent probe for the detection of ROS and other oxidative stress markers in biological systems. This includes applications in cell biology, biochemistry, and pharmacology. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is also used in the development of new drugs and therapies for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

15499-07-7

Product Name

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide

InChI

InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17)

InChI Key

JSLJNUDVJHUZPB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C

Other CAS RN

15499-07-7

synonyms

N-[4-[[2-(Dimethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.